molecular formula C24H20O4 B3870995 (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Cat. No.: B3870995
M. Wt: 372.4 g/mol
InChI Key: DSKIVRNHCONLNE-XYOKQWHBSA-N
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Description

(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is an organic compound that features a benzene ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-ylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development .

Industry

In the materials science field, the compound could be used in the design of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications .

Mechanism of Action

The mechanism by which (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The benzodioxin moiety could play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c25-22(20-9-13-23-24(16-20)27-15-14-26-23)12-8-18-6-10-21(11-7-18)28-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIVRNHCONLNE-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

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